2-羟基-N-(2-(4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)喹啉-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide” is a heterocyclic compound . Quinoline, a component of this compound, is an essential scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline and its analogues has been widely reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline moiety, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . It also contains a thieno[3,2-d]pyrimidin-3(4H)-yl group .Chemical Reactions Analysis
The Pfitzinger quinoline synthesis, a well-known reaction, involves isatin reacting with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative .科学研究应用
合成和结构分析
- 碱催化异恶唑啉基杂环的重排:本研究讨论了 2-(杂环)-5-氧代-2,5-二氢异恶唑-4-羧酸乙酯的重排,导致各种嘧啶环系统的新合成,提供了对可能适用于该化合物的合成途径的见解 (Donati et al., 1989)。
抗菌应用
- 新型吡唑并[3,4-d]嘧啶衍生物的合成:重点介绍了具有潜在抗菌特性的化合物的合成,表明结构相关的化合物可能表现出的生物活性类型 (Holla et al., 2006)。
抗结核活性
- 嘧啶-2-酰胺的抗结核活性:研究了喹啉羧酸嘧啶-2-酰胺的合成和抗结核活性,这可能表明类似化合物在治疗结核病方面的潜力 (Ukrainets et al., 2009)。
抗过敏剂
- 新型3,4-二氢-4-氧代吡啶并[4,5-b]喹啉-2-羧酸抗过敏剂:描述了一系列衍生物的合成和抗过敏活性评估,表明可能的免疫学应用 (Althuis et al., 1980)。
利尿特性
- 吡咯并喹啉甲酰胺的利尿特性:研究了具有强利尿特性的化合物的多晶型改性,可能可用作高血压的治疗方法 (Shishkina et al., 2018)。
未来方向
Future research could focus on further exploring the synthesis protocols, studying the biological and pharmaceutical activities, and investigating the safety and hazards of this compound. Additionally, the compound could be optimized to serve as a new chemical entity for discovering new anticancer agents .
作用机制
Target of Action
Compounds with similar structures, such as pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, have been evaluated for their inhibitory activities against cyclin-dependent kinases (cdks) . CDKs play a crucial role in regulating the cell cycle, making them interesting targets for cancer chemotherapy .
Mode of Action
Based on the structural similarity to other pyrimidine derivatives, it can be inferred that the compound may interact with its targets (such as cdks) and inhibit their activity . This inhibition could lead to changes in the cell cycle, potentially slowing or stopping the proliferation of cancer cells .
Biochemical Pathways
Given the potential target of cdks, it can be inferred that the compound may affect pathways related to cell cycle regulation .
Result of Action
If the compound does indeed inhibit cdks, it could potentially slow or stop the proliferation of cancer cells .
生化分析
Biochemical Properties
It is known that similar compounds, such as pyrrolo[3,2-d]pyrimidines, have been found to be potent inhibitors of purine nucleoside phosphorylase (PNP) . This suggests that 2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide may interact with enzymes like PNP and potentially other biomolecules.
Cellular Effects
Related compounds have shown selective cytotoxicity to certain cell types . For example, a similar compound, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one (CI-972), was found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts .
Molecular Mechanism
Similar compounds have been found to inhibit PNP, suggesting that this compound may also interact with this enzyme .
属性
IUPAC Name |
2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-15-9-12(11-3-1-2-4-13(11)21-15)17(24)19-6-7-22-10-20-14-5-8-26-16(14)18(22)25/h1-5,8-10H,6-7H2,(H,19,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNRSZJAPVGINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。